Risperidone E-Oxime is a chemical compound that serves as an impurity in the commercial preparations of the antipsychotic drug risperidone. This compound is recognized for its role in scientific research, particularly in the development and validation of analytical methods for detecting and quantifying impurities in risperidone formulations. It is classified as an oxime derivative, which is a functional group characterized by the presence of a nitrogen atom bonded to a carbon atom that is also double-bonded to an oxygen atom.
Risperidone E-Oxime is primarily derived from the synthesis of risperidone, where it appears as an impurity during the manufacturing process. The compound can be isolated and utilized for various research applications, including pharmacokinetic studies and quality control in pharmaceutical formulations.
The synthesis of Risperidone E-Oxime involves several methods, primarily focusing on the reaction of halo compounds with hydroxylamine in the presence of a solvent and base.
Risperidone E-Oxime possesses a distinct molecular structure characterized by its oxime functional group.
The compound's structural data can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity.
Risperidone E-Oxime undergoes various chemical reactions that are significant for its characterization and application.
Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction processes. The reaction conditions must be carefully controlled to avoid decomposition.
Risperidone E-Oxime exhibits biological activity similar to that of risperidone itself, influencing various neurotransmitter systems.
Studies indicate that both risperidone and its E-Oxime form influence cell signaling pathways, thereby affecting gene expression and cellular metabolism.
Risperidone E-Oxime possesses distinct physical and chemical properties relevant to its applications.
Risperidone E-Oxime finds various applications across scientific fields:
Risperidone E-Oxime (chemical name: 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) is a structurally specific geometric isomer formed during the synthesis or degradation of the antipsychotic drug risperidone. With the molecular formula C₂₃H₂₈F₂N₄O₂ and molecular weight 430.49 g/mol [6] [7], this compound is classified as a pharmacopoeial impurity designated as "Risperidone EP Impurity A" in European Pharmacopoeia and "Risperidone E-Oxime" in USP monographs [1] [6]. Structurally, it features an (E)-configuration at the oxime double bond (C=N-OH) attached to the piperidine ring, distinguishing it from its Z-isomer counterpart which exhibits different chromatographic behavior and chemical properties [3] [5].
This impurity arises primarily through incomplete reactions during risperidone synthesis—specifically via the oximation step of the ketone precursor 3-(2,4-difluorophenyl)-1-(piperidin-4-yl)propan-1-one. Its pharmacological relevance stems from its molecular similarity to risperidone; while it exhibits negligible binding affinity to dopamine D₂ or serotonin 5-HT₂A receptors [2] [8], its presence above threshold levels indicates suboptimal process control. Regulatory agencies mandate strict control of E-Oxime levels (NMT 0.20%) due to its potential to compromise product safety and efficacy [1].
Table 1: Key Identifiers for Risperidone E-Oxime
Identifier | Value | Source |
---|---|---|
CAS Number | 691007-09-7 | [6] [7] |
Molecular Formula | C₂₃H₂₈F₂N₄O₂ | [6] [8] |
Molecular Weight | 430.49 g/mol | [6] [7] |
IUPAC Name | 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [1] [6] |
Pharmacopeial Designation | Risperidone EP Impurity A / USP Risperidone E-Oxime | [1] [6] |
The emergence of Risperidone E-Oxime as a critical impurity correlates directly with synthetic route evolution. Early manufacturing processes (1990s–early 2000s) employed a linear sequence involving:
This method generated substantial E/Z-oxime isomers (up to 15–20% combined yield), necessitating complex isomer separation. The E-Oxime persisted through final crystallization due to solubility similarities to risperidone [5]. Analytical challenges emerged during HPLC method development, as the E-isomer co-eluted with other process intermediates under isocratic conditions [1].
Process refinements post-2005 reduced E-Oxime formation:
Table 2: Evolution of Synthetic Approaches to Minimize E-Oxime Impurity
Synthetic Era | Key Process Steps | Typical E-Oxime Yield | Mitigation Strategy | |
---|---|---|---|---|
1990s–2000 | Linear synthesis + Basic oximation | 8–12% | None (removed via recrystallization) | |
2000–2010 | Salt formation (acetate) | 2–5% | Selective crystallization of Z-oxime acetate | [5] |
Post-2010 | Catalytic isomerization + Gradient HPLC | <0.20% | Acid-catalyzed equilibration + Purification | [3] [5] |
Risperidone E-Oxime is formally recognized as a specified impurity in major pharmacopoeias, with strict acceptance criteria enforced through validated analytical methods:
The analytical control strategy employs the "USP Risperidone System Suitability Mixture RS," which contains E-Oxime, Z-oxime, 9-hydroxyrisperidone, and 6-methylrisperidone. Chromatographic conditions utilize an ammonium acetate buffer (pH 6.5)/methanol gradient with a C18 column (3 µm, 4.6 × 100 mm) at 35°C [1]. Validation studies demonstrate specificity at 0.05% relative to risperidone, with quantification via relative response factors (RRF 1.0 for E-Oxime) [1].
Regulatory submissions (e.g., ANDAs) require:
Table 3: Global Pharmacopeial Specifications for Risperidone E-Oxime
Pharmacopeia | Designation | Acceptance Limit | Relative Retention Time (RRT) | Detection Method |
---|---|---|---|---|
USP | Risperidone E-Oxime | NMT 0.20% | 0.60 | HPLC (275 nm), L1 Column [1] |
EP/BP | Impurity A | NMT 0.20% | 0.60 | HPLC (275 nm), C18 Column [6] |
ICH Q3B | Identified Impurity | NMT 0.20% | - | Harmonized with USP/EP [1] |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7